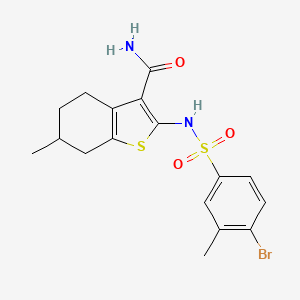

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-bromo-3-methylphenyl)sulfonylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S2/c1-9-3-5-12-14(7-9)24-17(15(12)16(19)21)20-25(22,23)11-4-6-13(18)10(2)8-11/h4,6,8-9,20H,3,5,7H2,1-2H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZTWWJZJFJFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NS(=O)(=O)C3=CC(=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 4-Bromo-3-methylbenzenesulfonamide: This can be achieved by reacting 4-bromo-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Cyclization to Benzothiophene: The sulfonamide intermediate is then subjected to cyclization reactions to form the benzothiophene ring. This step often involves the use of strong acids or bases as catalysts.

Carboxamide Formation: Finally, the benzothiophene intermediate is reacted with a carboxylic acid derivative to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including its use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene ring may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related derivatives are highlighted below:

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Chemistry: The sulfonamido group in the target compound (vs. The 4-bromo-3-methylbenzene substituent introduces steric bulk compared to simpler bromophenyl groups (e.g., ), which may affect conformational flexibility and selectivity .

Functional Group Impact: Carboxamide vs. Ester: The carboxamide at position 3 (target compound) offers hydrogen-bond donor/acceptor capabilities, unlike the ester group in , which prioritizes lipophilicity . Bromine Position: The 3-methyl group adjacent to bromine (target) may reduce electronic effects compared to para-bromo analogs (), altering reactivity .

emphasizes biological screening for bromophenylcarboxamide derivatives, implying possible kinase or enzyme inhibition roles .

Research Findings and Limitations

- Computational Predictions : Molecular dynamics () and graph-set analysis () could predict hydrogen-bonding networks and stability, but experimental validation is absent in the provided evidence .

- Synthetic Challenges : The sulfonamido group’s introduction requires precise sulfonation conditions, contrasting with simpler amidation routes in analogs () .

Biological Activity

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 790284-91-2) is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.37 g/mol. The compound features a tetrahydrobenzothiophene core substituted with a sulfonamide group and a carboxamide moiety, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Potential : The benzothiophene scaffold has been associated with anticancer activity. Studies suggest that such compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The sulfonamide group was crucial for this activity, as it mimics p-aminobenzoic acid, a substrate for bacterial folate synthesis ().

Anticancer Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the micromolar range against breast and colon cancer cells ( ). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

Research highlighted the compound's ability to downregulate the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent ( ).

Case Studies

- Case Study on Antibacterial Efficacy : A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties ().

- Cancer Cell Line Testing : In a study evaluating various benzothiophene derivatives, this compound was found to significantly reduce cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines compared to controls ( ).

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.